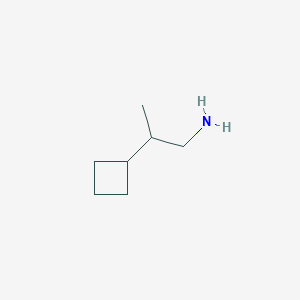

2-Cyclobutylpropan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

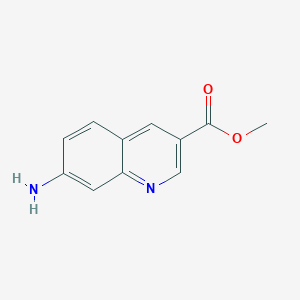

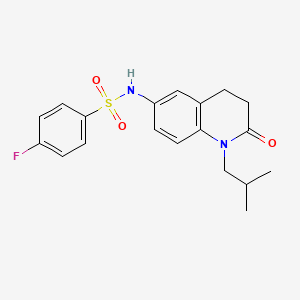

2-Cyclobutylpropan-1-amine is a compound that features a cyclobutyl group attached to a propan-1-amine moiety. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related cyclobutane-containing compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of cyclobutane derivatives can be complex due to the inherent strain in the four-membered ring. Paper describes the stereoselective synthesis of (+)-2-aminocyclobutane-1-carboxylic acid and its incorporation into rigid beta-peptides. This demonstrates the potential for creating derivatives of cyclobutane amino acids with high stereocontrol. Paper discusses the asymmetric Strecker reaction from cyclobutanones to produce non-racemic amino cyclobutanecarboxylic acids, which could be analogous to the synthesis of this compound by modifying the substituents on the cyclobutane ring.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the presence of strong intramolecular hydrogen bonds and a high degree of rigidity, as evidenced by the NMR structural study and DFT theoretical calculations in paper . This rigidity is due to the cyclobutane ring acting as a structure-promoting unit, which could also be relevant for the structure of this compound.

Chemical Reactions Analysis

Cyclobutane derivatives participate in various chemical reactions. Paper describes temperature-controlled hydroamination cyclization cascade reactions, which could be relevant for the functionalization of this compound. Paper shows the reactivity of 3-aminocyclobut-2-en-1-ones with electrophilic reagents, suggesting that similar electrophilic substitutions could occur at the cyclobutyl moiety of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The rigidity imparted by the cyclobutane ring can affect the boiling point, melting point, solubility, and other physical properties. The presence of the amine group in this compound would contribute basicity and could participate in hydrogen bonding, affecting its solubility and reactivity. Paper discusses the properties of novel cyclobutenediylium compounds, which, while not directly related, provide insight into the diverse reactivity and properties that cyclobutane derivatives can exhibit.

Scientific Research Applications

Catalytic Applications

- Amination Reactions : 2-Cyclobutylpropan-1-amine is used in copper-catalysed amination reactions of aryl halides, producing secondary or tertiary amines efficiently (Gajare et al., 2004).

Synthesis of Bioactive Compounds

- Preparation of Potent Antagonists : Synthesis of 3-aminocyclobut-2-en-1-ones, potential VLA-4 antagonists, involves the condensation of cyclobuta-1,3-diones with a primary amine like this compound (Brand et al., 2003).

Catalysis and Chemical Reactions

- Reductive Amination of Ketones : Catalysts like Ru/Nb2O5 are used for the reductive amination of ketones, such as cyclopentanone, to produce amines including cyclopentylamine (Guo et al., 2019).

- Lewis Acid-Catalyzed Ring-Opening Reactions : Ring-opening of activated cyclopropanes with amine nucleophiles, such as this compound, is achieved using Lewis acid catalysis (Lifchits & Charette, 2008).

Pharmacological Research

- Antiprotozoal Properties : Diaryl-substituted bicyclic amines, possibly including this compound derivatives, have shown antiprotozoal properties against organisms causing malaria and sleeping sickness (Weis & Seebacher, 2009).

Chemistry and Synthesis Techniques

- Synthesis of Dihydroquinoxaline Derivatives : Enantioselective access to dihydroquinoxaline derivatives, which are important in natural products, is facilitated through α-carbon amination of chloroaldehydes (Huang et al., 2019).

- Mass Spectrometry in Chemical Transformations : Tandem mass spectrometry predicts chemical transformations of derivatives, such as 2-pyrimidinyloxy-N-arylbenzyl amine, in solutions (Wang et al., 2006).

Medicinal Chemistry

- Antimycobacterial Activity : Novel compounds derived from amines, including this compound, demonstrate significant activity against multidrug-resistant Mycobacterium tuberculosis (Sriram et al., 2007).

Safety and Hazards

properties

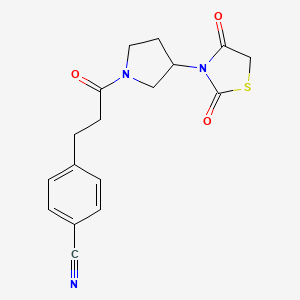

IUPAC Name |

2-cyclobutylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6(5-8)7-3-2-4-7/h6-7H,2-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVFIKCPFOGRIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1CCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B3001969.png)

![methyl 4-chloro-2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate](/img/structure/B3001971.png)

![1-{[(4-Carbamoylphenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B3001973.png)

![2-[(3aR)-3a-methyl-5-oxo-1-(phenylsulfonyl)octahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenesulfonate](/img/structure/B3001977.png)

![(2-Chlorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B3001981.png)

![3-chloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3001985.png)